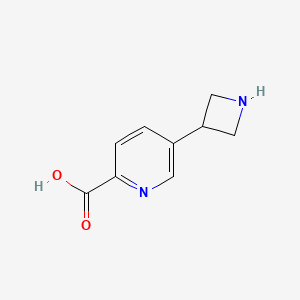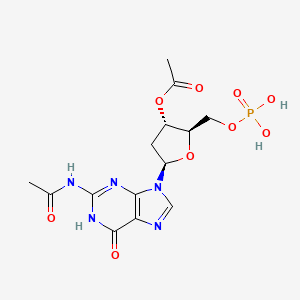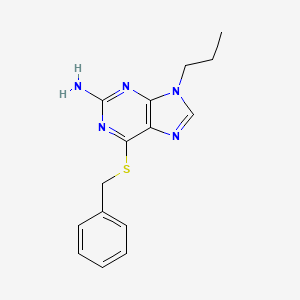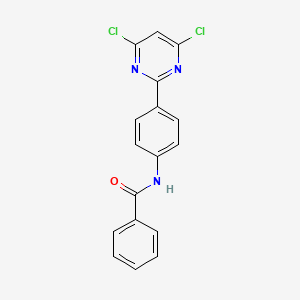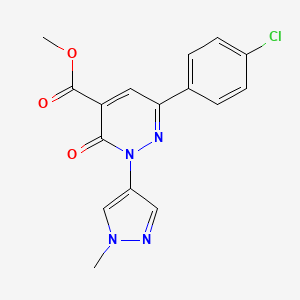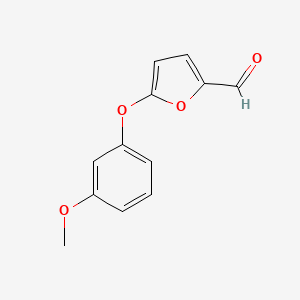
5-(3-Methoxyphenoxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O4 It is a furan derivative that contains a methoxyphenoxy group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxyphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(3-Methoxyphenoxy)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxyphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with the methoxy group in the para position.
5-(Ethoxymethyl)furan-2-carboxaldehyde: Contains an ethoxymethyl group instead of a methoxyphenoxy group.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxyphenyl group instead of a methoxyphenoxy group .
Uniqueness
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a methoxyphenoxy group. This combination imparts specific chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
5-(3-methoxyphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3 |
Clave InChI |
PTNMLKBMIAJLGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





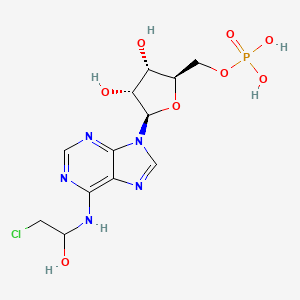
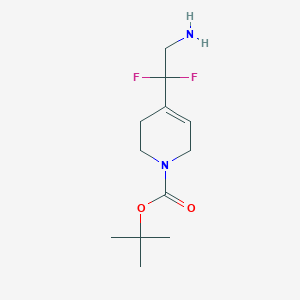

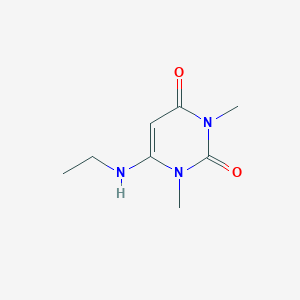
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
